Repaglinide ethyl ester

Beschreibung

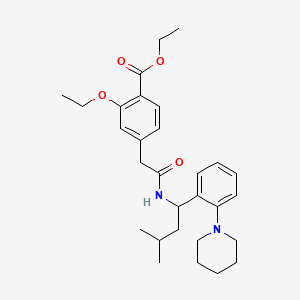

Repaglinide ethyl ester (CAS 147770-06-7) is a synthetic derivative of repaglinide, a rapid-acting antidiabetic drug used to treat type 2 diabetes. Structurally, it is characterized by the ethyl esterification of the carboxylic acid group in repaglinide, resulting in the molecular formula C29H40N2O4 and a molecular weight of 480.65 g/mol . Its IUPAC name is ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate, with a high logP value of 5.52, indicating significant lipophilicity .

Primarily, this compound is recognized as Repaglinide Impurity D (EP designation) and serves as a critical reference standard in pharmaceutical quality control to monitor synthesis byproducts and degradation pathways . It is also a precursor to metabolites such as 3’-hydroxy this compound, which is studied for pharmacokinetic behavior .

Eigenschaften

Molekularformel |

C29H40N2O4 |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

ethyl 2-ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32) |

InChI-Schlüssel |

FTCMVLQJMIXDSI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Overview of Repaglinide Ethyl ester Synthesis

This compound (chemical name: 2-ethoxy-4-[N-{(S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}carbamoylmethyl]benzoic acid ethyl ester) serves as the penultimate intermediate in the manufacturing of repaglinide, a meglitinide-class antidiabetic agent. Its synthesis involves coupling a benzoic acid derivative with a chiral amine precursor, followed by esterification or hydrolysis steps. The structural complexity of the molecule necessitates precise control over stereochemistry and reaction conditions to ensure high yield and purity.

Synthetic Methodologies

Carbodiimide-Mediated Coupling (DCC/HOBt Method)

Early synthetic routes employed dicyclohexylcarbodiimide (DCC) as a condensing agent to facilitate amide bond formation between 4-ethoxycarbonyl-3-ethoxybenzoic acid and (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. However, this method faced challenges such as prolonged reaction times (12–24 hours), moderate yields (70–75%), and the generation of toxic byproducts like dicyclohexylurea. A modified protocol using hydroxybenzotriazole (HOBt) as an additive improved reaction efficiency but introduced scalability issues due to HOBt’s explosive nature.

Phosphonate/Azide-Based Condensation (DEPBT/DPPA Method)

Patent CN103012319A introduced a high-yielding one-pot synthesis using 3-(diethoxy phosphoryl oxy)-1,2,3-phentriazine-4-ketone (DEPBT) or diphenyl phosphate azide (DPPA) as condensing agents. Key steps include:

-

Reaction Setup : Combine 4-ethoxycarbonyl-3-ethoxybenzoic acid (0.22 mol), DEPBT (0.25 mol), and triethylamine (0.25 mol) in toluene at 20°C.

-

Amine Addition : Introduce (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine (0.22 mol) dissolved in toluene.

-

Workup : Quench with sodium bicarbonate and saturated NaCl, followed by organic phase concentration.

This method achieved a 93.2% yield with 100% optical purity , attributed to DEPBT’s ability to suppress racemization. DPPA produced comparable results but required stricter temperature control.

Acyl Chloride Intermediate Route

CN100445275C detailed a two-step process via acyl chloride formation:

-

Acyl Chloride Synthesis : Treat 4-carboxymethyl-3-ethoxybenzoate with thionyl chloride (SOCl₂) at 40–60°C.

-

Amine Coupling : React the acyl chloride with (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine in the presence of triethylamine.

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Acyl Chloride | SOCl₂ | 40–60°C, 2h | 95% |

| Amidation | Triethylamine | -10–40°C, 4h | 85% |

Total yield reached 80.9% , though the use of SOCl₂ posed safety and corrosion challenges.

Hydrolysis-Driven Purification

TW201002668A and CN103664828A described hydrolysis of this compound to its sodium salt, followed by acidification to isolate the final product. While primarily a purification technique, this method indirectly validated the ethyl ester’s synthesis:

-

Hydrolysis : Treat this compound with NaOH/KOH in ethanol/water (45–85°C).

-

Acidification : Adjust pH to 4–5 using HCl to precipitate repaglinide.

This approach confirmed the ester’s structural integrity, with yields of 82–84.5% for the sodium salt intermediate.

Optimization Strategies

Solvent Selection

-

Toluene : Preferred for DEPBT/DPPA methods due to its non-polar nature, which minimizes side reactions.

-

Ethyl Acetate : Used in workup phases for its immiscibility with aqueous solutions, simplifying extraction.

-

Methanol/Ethanol : Employed in hydrolysis steps for their polarity and compatibility with alkaline conditions.

Analytical Characterization

This compound’s quality was assessed using:

-

HPLC : Quantified purity (>99.5%) and detected impurities (<0.1%) using C18 columns and acetonitrile/water mobile phases.

-

NMR Spectroscopy : Confirmed esterification via shifts at δ 4.3–4.5 ppm (ethoxy groups) and δ 7.2–8.1 ppm (aromatic protons).

-

Optical Rotation : Verified enantiopurity with [α]D²⁵ = +8.4° (c = 1, methanol), consistent with the (S)-configured amine.

Industrial-Scale Considerations

-

Cost Efficiency : DEPBT’s high cost ($150–200/kg) is offset by reduced reaction times and higher yields, lowering overall production expenses.

-

Safety : DPPA and DEPBT require handling under inert atmospheres due to moisture sensitivity, whereas acyl chloride methods necessitate corrosion-resistant equipment.

-

Environmental Impact : Ethanol/water systems in hydrolysis steps align with green chemistry principles, minimizing volatile organic compound (VOC) emissions .

Analyse Chemischer Reaktionen

Hydrolysis to Repaglinide

Repaglinide ethyl ester undergoes alkaline hydrolysis to yield the active pharmaceutical ingredient, repaglinide (C27H36N2O4). This reaction is typically conducted in ethanol/water with NaOH at elevated temperatures (60–80°C), achieving near-quantitative yields. The mechanism follows nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (2N) | Ethanol/H2O | 60–80°C | >95% |

Amide Bond Formation via Condensation

The ethyl ester participates in coupling reactions with amines to form amides. For example, in repaglinide synthesis, it reacts with (S)-3-methyl-1-(2-piperidinylphenyl)butylamine using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) as activating agents. This forms a chiral amide-ester intermediate.

Mechanistic Pathway

Stereochemical Resolution

Racemic this compound is resolved into enantiomers using chiral auxiliaries. For instance, (S)-α-phenylethylamine induces crystallization of the (S)-enantiomer, which is isolated via pH adjustment and solvent extraction.

Resolution Protocol

Ethoxylation and Alkylation

The ester’s ethoxy group is introduced via Williamson ether synthesis . For example, 2-hydroxy-4-methylbenzoic acid reacts with ethyl bromide and K₂CO₃ in DMSO or acetone at 150°C to form the ethoxy-substituted intermediate.

Key Reaction

Metabolic Pathways (In Vivo)

While this compound itself is not pharmacologically active, its hydrolysis product (repaglinide) undergoes hepatic metabolism via CYP3A4 and CYP2C9. Major metabolites include:

-

M2 : Dicarboxylic acid derivative (oxidation/dealkylation).

Elimination : 90% fecal excretion (<2% unchanged), 8% renal.

Transesterification Potential

Although not explicitly documented for this compound, general ester chemistry principles suggest it could undergo acid-catalyzed transesterification with other alcohols (e.g., methanol). The mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, and reformation of the ester.

Synthetic Byproducts and Impurities

Common impurities include:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Repaglinide ethyl ester has the molecular formula C29H40N2O4 and a molecular weight of approximately 480.649 g/mol. It functions as a rapid-acting insulin secretagogue, stimulating insulin release from pancreatic beta cells. The compound primarily acts by binding to the sulfonylurea receptor, which facilitates insulin secretion in response to glucose levels.

Scientific Research Applications

This compound finds utility in several scientific domains:

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of repaglinide and other related compounds. Its unique structural properties enhance solubility and bioavailability, making it a valuable component in drug formulation aimed at improving therapeutic efficacy against diabetes.

Analytical Chemistry

The compound is utilized in various analytical methods, including high-performance liquid chromatography (HPLC), for the separation and quantification of repaglinide in biological samples. This application is crucial for pharmacokinetic studies and quality control during pharmaceutical production.

Transdermal Drug Delivery Systems

Research has explored the formulation of transdermal patches using this compound to provide controlled drug release. Studies indicate that these systems can enhance patient compliance by offering an alternative to oral administration.

Biological Studies

This compound is studied for its interactions with various biological targets, particularly regarding its role in insulin secretion and glucose metabolism. Investigations into its effects on cellular mechanisms have provided insights into potential combination therapies for diabetes management.

Case Studies

Recent clinical trials have underscored the effectiveness of this compound in diverse populations:

- Type 2 Diabetes Patients : A randomized controlled trial demonstrated significant reductions in both fasting and postprandial glucose levels among patients treated with this compound compared to placebo.

- Elderly Population : Another study focused on elderly patients indicated that this compound was effective with a favorable safety profile, showing minimal adverse effects.

Wirkmechanismus

Repaglinide ethyl ester itself does not have a direct mechanism of action, as it is an intermediate compound. repaglinide, the final product, exerts its effects by inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to membrane depolarization, opening of calcium channels, and subsequent insulin release .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Ester Group Variations: The ethyl ester group in this compound enhances lipophilicity compared to the parent drug (logP 5.52 vs. Methyl and isopropyl esters exhibit incremental changes in molecular weight and hydrophobicity, impacting solubility and retention in chromatographic analyses .

Metabolite Pathways :

- This compound is a precursor to 3’-hydroxy this compound , which undergoes further hydrolysis to active metabolites . In contrast, the parent drug is directly metabolized via cytochrome P450 (CYP2C8 and CYP3A4) .

Role as Impurities :

- Unlike Related Compound A (a low-molecular-weight benzoic acid derivative), this compound retains the complex piperidinyl-phenyl structure of the parent drug, making it a critical marker for synthesis quality control .

Analytical Behavior :

- Reverse-phase HPLC methods for this compound use acetonitrile/water with phosphoric acid, whereas methods for polar metabolites (e.g., 3’-hydroxy derivatives) may require adjustments to mobile phase polarity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Repaglinide ethyl ester in pharmacokinetic studies?

- Methodology : Use reversed-phase HPLC with a C-18 column (e.g., Purospher® STAR C-18) and a mobile phase comprising acetonitrile and ammonium formate (pH 2.7, 0.01 M). Internal standards like indomethacin should be added for precision. Validate the method using calibration curves (20–200 ng/mL) and extract samples with ethyl acetate. Ensure retention times are consistent (e.g., ~6.2 min for repaglinide derivatives) .

Q. How can researchers ensure the reproducibility of this compound synthesis?

- Methodology : Document reaction conditions (e.g., temperature, catalysts, molar ratios) and purification steps (e.g., column chromatography, recrystallization). For novel compounds, provide NMR, HPLC, and mass spectrometry data. Use statistical optimization techniques like central composite design to refine synthesis parameters .

Q. What chromatographic techniques effectively separate this compound from its analogs?

- Methodology : Employ reversed-phase HPLC with gradient elution. Compare retention indices (e.g., Kovats RI) and retention times against certified reference standards. Optimize mobile phase composition to resolve structurally similar impurities (e.g., 3-Ethoxy-4-ethoxycarbonylphenylacetic acid) .

Q. What are the key considerations in designing an in vivo study for this compound?

- Methodology : Standardize fasting protocols (overnight fasting), blood sampling intervals (e.g., 0, 30, 60, 120, 180, 240 min post-administration), and diet (controlled carbohydrate/fat intake). Monitor blood glucose levels and genetic covariates (e.g., CYP3A4/CYP2C8 polymorphisms) to minimize variability .

Advanced Research Questions

Q. How do genetic polymorphisms influence this compound metabolism, and how are they analyzed?

- Methodology : Genotype CYP3A4 (*4, *5, *18) and CYP2C8 (*2, *3, 4) alleles via PCR-RFLP or allele-specific PCR. Use population pharmacokinetic modeling (e.g., NPAG in USCPACK®) to correlate genetic variants with metabolic clearance rates. Validate findings using clinical PK/PD data .

Q. What strategies resolve discrepancies in this compound metabolite profiles across studies?

- Methodology : Compare extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) and analytical conditions (e.g., LC-MS/MS vs. HPLC). Use deuterated internal standards and spiked recovery experiments to validate metabolite identification. Reference pharmacopeial impurity standards (e.g., USP Repaglinide Related Compounds) to harmonize data .

Q. How is the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound modeled?

- Methodology : Apply nonlinear mixed-effects modeling (e.g., NONMEM® or Monolix®) to estimate PK parameters (e.g., AUC, Cmax, t½). Incorporate covariates like age, renal function, and genetic polymorphisms. Validate models using bootstrapping or visual predictive checks .

Q. How are diastereomeric impurities in this compound characterized?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) or supercritical fluid chromatography (SFC) to separate enantiomers. Confirm configurations via nuclear Overhauser effect (NOE) NMR spectroscopy and high-resolution mass spectrometry (HR-MS). Compare results with diastereomer-specific reference standards .

Q. Data Contradiction Analysis

Q. How should conflicting data on this compound’s metabolic stability be addressed?

- Methodology : Re-evaluate experimental conditions (e.g., incubation time, enzyme sources). Use stable isotope-labeled tracers to track metabolic pathways. Cross-validate findings with in vitro hepatocyte models and in vivo PK studies. Perform meta-analyses to identify confounding variables (e.g., interspecies differences) .

Q. What methodologies reconcile variability in this compound’s bioavailability studies?

- Methodology : Standardize formulation excipients and administration routes (e.g., oral vs. intravenous). Conduct bioequivalence studies with crossover designs. Apply physiologically based pharmacokinetic (PBPK) modeling to predict absorption differences. Use population bioanalytical methods to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.